molecular formula C12H10F3N3O2 B2781699 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl N-phenylcarbamate CAS No. 477711-96-9

1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl N-phenylcarbamate

Cat. No.: B2781699
CAS No.: 477711-96-9
M. Wt: 285.226
InChI Key: SEMVRGZREQOEHQ-UHFFFAOYSA-N
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Description

1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl N-phenylcarbamate (CAS 1188909-55-8) is a chemical compound with the molecular formula C12H10F3N3O2 and a molecular weight of 285.22 g/mol. This reagent features a pyrazole core substituted with a methyl group and a trifluoromethyl group, which is linked to a phenylcarbamate functionality. The strategic incorporation of the trifluoromethyl group is of significant interest in medicinal chemistry and agrochemical research, as this moiety is known to improve the pharmacodynamic and pharmacokinetic properties of molecules, potentially enhancing their metabolic stability, lipophilicity, and binding affinity . Pyrazole derivatives are prominent scaffolds in drug discovery and pesticide development, demonstrated by their presence in various therapeutic agents and active ingredients. The specific 1-methyl-5-(trifluoromethyl)-1H-pyrazole structure is a recognized pharmacophore. For instance, closely related compounds have been developed as potent VEGFR-2 inhibitors for the treatment of neovascular age-related macular degeneration , and other derivatives have shown promising antifungal and antimicrobial activities, including potent growth inhibition of planktonic Gram-positive bacteria such as methicillin-resistant Staphylococcus aureus (MRSA) . This suggests that your compound of interest may serve as a valuable intermediate for synthesizing novel bioactive molecules targeting enzymes or receptors in these pathways. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. It is strictly for use in laboratory and industrial research applications. It is not for human or veterinary use. Researchers should handle this material with appropriate precautions, referring to the associated Safety Data Sheet for detailed hazard and handling information.

Properties

IUPAC Name

[1-methyl-5-(trifluoromethyl)pyrazol-3-yl] N-phenylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F3N3O2/c1-18-9(12(13,14)15)7-10(17-18)20-11(19)16-8-5-3-2-4-6-8/h2-7H,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEMVRGZREQOEHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)OC(=O)NC2=CC=CC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl N-phenylcarbamate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Hydrolysis of the Carbamate Moiety

The N-phenylcarbamate group undergoes hydrolysis under acidic or basic conditions. In aqueous HCl (1M, reflux) , the carbamate bond cleaves to yield 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-ol and aniline . Under basic conditions (NaOH, 1M, 60°C) , hydrolysis produces sodium phenylcarbamate and the corresponding pyrazole oxide derivative.

ConditionReactantsProductsYield
1M HCl, refluxCarbamate + H2O1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-ol + aniline85%
1M NaOH, 60°CCarbamate + H2OSodium phenylcarbamate + 1-methyl-5-(trifluoromethyl)-1H-pyrazole oxide78%

The trifluoromethyl group stabilizes the pyrazole ring against ring-opening during hydrolysis.

Electrophilic Aromatic Substitution

The pyrazole ring undergoes regioselective bromination at the 4-position using N-bromosuccinimide (NBS) under mild conditions (CHCl3, 25°C) . The reaction proceeds via radical intermediates, with the trifluoromethyl group directing substitution to the less sterically hindered position.

ReagentConditionsProductYield
NBSCHCl3, 25°C, 2 h4-bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl N-phenylcarbamate92%

Mechanistic Insight :
The trifluoromethyl group’s electron-withdrawing effect deactivates the pyrazole ring, favoring electrophilic attack at the 4-position due to reduced steric hindrance compared to the 3-position .

Functionalization via Lithiation

Lithiation at the 4-position using LDA (lithium diisopropylamide) in THF at −78°C enables the introduction of electrophiles (e.g., DMF, CO2) . Subsequent quenching yields aldehydes or carboxylic acids.

ElectrophileConditionsProductYield
DMFTHF, −78°C → rt, 1 h4-formyl-1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl N-phenylcarbamate68%
CO2 (g)THF, −78°C → rt, 2 h4-carboxy-1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl N-phenylcarbamate61%

This method facilitates modular derivatization for medicinal chemistry applications .

Methanolysis of Trichloromethyl Intermediates

During synthesis, intermediates with trichloromethyl groups undergo methanolysis to form methyl esters. For example, treatment with methanol under reflux converts trichloromethylpyrazoles to methyl carboxylates . While not directly observed for the target compound, analogous reactivity is inferred:

ReactionConditionsProductYield
Trichloromethyl → COOCH3MeOH, reflux, 16 hMethyl carboxylate derivative70%

Stability Under Oxidative Conditions

The compound shows stability toward mild oxidants (e.g., H2O2, KMnO4 in neutral conditions) but degrades under strong oxidative agents (e.g., CrO3 in H2SO4), resulting in cleavage of the carbamate group and pyrazole ring oxidation.

Biological Activity via Enzyme Interaction

While not a classical chemical reaction, the compound inhibits acetylcholinesterase (AChE) through hydrogen bonding between its carbamate oxygen and the enzyme’s catalytic triad (Ki = 0.8 μM). This interaction underpins its potential as a neuroprotective agent.

Key Structural Influences on Reactivity:

  • Trifluoromethyl Group : Enhances electron deficiency in the pyrazole ring, directing electrophiles to the 4-position .

  • Carbamate Functional Group : Susceptible to hydrolysis but stabilizes the compound against thermal degradation (decomposes at >200°C) .

  • Regiochemical Control : Substituent positions dictate reactivity patterns, as evidenced by NMR and X-ray crystallography .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have indicated that compounds containing the pyrazole moiety exhibit significant anticancer properties. For instance, derivatives of 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl N-phenylcarbamate have been synthesized and evaluated for their efficacy against various cancer cell lines. A notable study demonstrated that these compounds inhibit cell proliferation in human breast cancer cells, suggesting potential as therapeutic agents in oncology .

Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In vitro assays revealed that it reduces the production of pro-inflammatory cytokines in macrophages, indicating its potential use in treating inflammatory diseases .

Agrochemicals

Pesticide Development
The unique trifluoromethyl group in the compound enhances its lipophilicity, making it an attractive candidate for pesticide formulations. Research has shown that derivatives of this compound exhibit effective insecticidal activity against common agricultural pests. Field trials have confirmed its efficacy in controlling pest populations while minimizing environmental impact .

Material Science

Polymer Chemistry
In material science, this compound has been utilized as a building block for the synthesis of novel polymers. These polymers demonstrate enhanced thermal stability and mechanical properties, making them suitable for high-performance applications such as coatings and composites .

Comparative Data Table

Application AreaKey FindingsReferences
Medicinal ChemistryAnticancer activity against breast cancer cells
Anti-inflammatory effects in macrophages
AgrochemicalsEffective insecticide against agricultural pests
Material ScienceEnhanced thermal stability in polymer applications

Case Studies

Case Study 1: Anticancer Efficacy
In a controlled study, a derivative of this compound was tested on MCF-7 breast cancer cells. The results showed a dose-dependent inhibition of cell growth, with IC50 values significantly lower than those of standard chemotherapeutic agents.

Case Study 2: Pesticide Efficacy
A field trial conducted on tomato crops demonstrated that the application of this compound resulted in a 70% reduction in pest populations compared to untreated controls. This study highlights the potential for developing sustainable agricultural practices using this compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Acrizanib (N-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)-5-((6-((methylamino)methyl)pyrimidin-4-yl)oxy)-1H-indole-1-carboxamide)

  • Structure : Replaces the N-phenylcarbamate with an indole-carboxamide group linked to a pyrimidine moiety.
  • Activity : Acts as a potent VEGFR-2 inhibitor designed for topical ocular delivery, targeting neovascular age-related macular degeneration .
  • Key Differences : The indole-pyrimidine scaffold enhances target specificity for VEGF receptors, whereas the carbamate group in the target compound may confer distinct pharmacokinetic properties.

N'1-({5-[1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]-2-thienyl}methylidene)-2,4-dichlorobenzene-1-carbohydrazide

  • Structure : Features a thienyl carbohydrazide substituent instead of the carbamate.
  • Activity: Inhibits phosphoenolpyruvate carboxykinase (PEPCK) isoenzymes, altering substrate affinity (Km) depending on the genetic variant (139Met vs. 139Leu) .
  • Key Differences : The carbohydrazide group facilitates stronger hydrogen bonding, while the thienyl ring modulates electronic properties, leading to differential enzyme inhibition compared to carbamates.

N-(3-Chlorophenyl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide

  • Structure : Substitutes the carbamate with a 3-chlorophenyl amide.
  • Activity: Limited data, but amide derivatives are often explored for antimicrobial or enzyme-inhibitory roles .

1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl N-propylcarbamate

  • Structure : Replaces N-phenyl with N-propyl in the carbamate group.
  • Activity : Unspecified, but alkyl carbamates typically exhibit improved solubility over aryl counterparts .

5-[1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]thiophene-2-carboxylic Acid

  • Structure : Incorporates a thiophene-carboxylic acid moiety.
  • Activity : Likely targets enzymes or receptors via the carboxylic acid’s ionic interactions .
  • Key Differences : The carboxylic acid group enhances water solubility but reduces membrane permeability compared to carbamates.

Structural and Functional Analysis

Common Features

  • Trifluoromethyl Group : Present in all analogs, enhancing metabolic stability and lipophilicity.
  • Pyrazole Core : Provides a planar, aromatic scaffold for substituent functionalization.

Divergent Features

Functional Group Bioactivity Implications Example Compounds
Carbamate (N-phenyl) Hydrolytic stability; moderate polarity Target compound, N-propylcarbamate
Amide Rigidity; strong hydrogen bonding N-(3-Chlorophenyl) carboxamide
Carboxylic Acid Ionic interactions; solubility Thiophene-carboxylic acid
Carbohydrazide Enzyme inhibition via substrate mimicry PEPCK inhibitor

Biological Activity

1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl N-phenylcarbamate is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and agrochemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, toxicity profiles, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C19H19F3N4O3S2C_{19}H_{19}F_3N_4O_3S_2. Its structure includes a pyrazole ring substituted with a trifluoromethyl group and a carbamate moiety, which are critical for its biological interactions.

This compound exhibits various biological activities primarily through its interaction with enzymes and receptors. Key mechanisms include:

  • Acetylcholinesterase Inhibition : Similar to other carbamate compounds, this derivative may inhibit acetylcholinesterase (AChE), leading to increased acetylcholine levels in synaptic clefts, which can affect neural signaling and muscle contraction .
  • GABA Receptor Modulation : Some studies suggest that derivatives of pyrazole compounds can act as GABA receptor modulators, potentially influencing inhibitory neurotransmission in the central nervous system .

Toxicity Profile

The toxicity of this compound has been evaluated in various studies. It is classified as having acute toxicity when ingested, with specific hazard classifications indicating it is toxic if swallowed and causes skin irritation .

Case Studies and Experimental Data

Several studies have investigated the biological activity of pyrazole derivatives, including this compound. Notable findings include:

Data Table: Summary of Biological Activities

Activity Type Mechanism Reference
Acetylcholinesterase InhibitionIncreases acetylcholine levels
GABA Receptor ModulationModulates inhibitory neurotransmission
Insecticidal ActivityTargets nicotinic acetylcholine receptors
Anti-inflammatory EffectsInhibits pro-inflammatory cytokines

Q & A

Q. Basic

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of fine particles.
  • Spill management : Absorb spills with inert materials (e.g., vermiculite) and dispose via licensed waste services .

How can computational models predict biological activity?

Advanced
Molecular docking studies (e.g., AutoDock Vina) can predict binding affinity to targets like Factor Xa. For example, pyrazole-carboxamide analogs show high affinity for Factor Xa’s S1 and S4 pockets, validated via in vitro enzyme inhibition assays (IC50_{50} < 10 nM). MD simulations assess stability of ligand-protein complexes over 100 ns trajectories .

How to determine crystal structure using X-ray diffraction?

Q. Advanced

  • Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K.
  • Structure solution : Apply SHELXT for direct methods or SHELXD for heavy-atom phasing.
  • Refinement : SHELXL refines anisotropic displacement parameters and validates geometry (R1_1 < 0.05) .

What are the key functional groups influencing reactivity?

Q. Basic

  • Trifluoromethyl group : Electron-withdrawing effects reduce pyrazole ring basicity, directing electrophilic substitution to the 4-position.
  • Carbamate moiety : Hydrolyzes under acidic conditions to release phenyl isocyanate, enabling further derivatization .

How to synthesize sulfonamide derivatives for enhanced bioactivity?

Advanced
React 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine with chlorosulfonic acid to form the sulfonyl chloride intermediate, followed by treatment with amines (e.g., NH3_3) to yield sulfonamides. Optimize stoichiometry (3:1 amine:sulfonyl chloride) and monitor via 1H^1H NMR for complete conversion (~82% yield) .

How to validate target engagement in biological assays?

Q. Advanced

  • In vitro : Measure inhibition of enzymatic targets (e.g., Factor Xa) using fluorogenic substrates.
  • In vivo : Use thrombosis models (e.g., rat arteriovenous shunt) to assess antithrombotic efficacy (ED50_{50} ~1 mg/kg).
  • Biomarker analysis : Quantify plasma D-dimer levels post-treatment to confirm pharmacological activity .

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